Cas no 1060809-18-8 (4-fluoropyridine-2-carbaldehyde)
4-fluoropyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-2-formylpyridine
- 4-fluoropicolinaldehyde
- 4-fluoropyridine-2-carbaldehyde
- 4-Fluoro-pyridine-2-carbaldehyde
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- MDL: MFCD13189242
- Inchi: 1S/C6H4FNO/c7-5-1-2-8-6(3-5)4-9/h1-4H
- InChI Key: WRKFEQUUQYBTPF-UHFFFAOYSA-N
- SMILES: FC1C=CN=C(C=O)C=1
Computed Properties
- Exact Mass: 125.02800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 29.96000
- LogP: 1.03320
4-fluoropyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 230669-100mg |
4-Fluoro-2-formylpyridine |
1060809-18-8 | 95% | 100mg |
£723.00 | 2022-02-28 | |
| Fluorochem | 230669-500mg |
4-Fluoro-2-formylpyridine |
1060809-18-8 | 95% | 500mg |
£2167.00 | 2022-02-28 | |
| abcr | AB437088-100 mg |
4-Fluoro-2-formylpyridine |
1060809-18-8 | 100MG |
€969.30 | 2022-03-24 | ||
| Chemenu | CM176821-1g |
4-fluoropicolinaldehyde |
1060809-18-8 | 96% | 1g |
$669 | 2021-08-05 | |
| TRC | F256300-50mg |
4-fluoropyridine-2-carbaldehyde |
1060809-18-8 | 50mg |
$ 360.00 | 2022-06-05 | ||
| TRC | F256300-100mg |
4-fluoropyridine-2-carbaldehyde |
1060809-18-8 | 100mg |
$ 595.00 | 2022-06-05 | ||
| TRC | F256300-250mg |
4-fluoropyridine-2-carbaldehyde |
1060809-18-8 | 250mg |
$ 1185.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F849063-25mg |
4-Fluoro-2-formylpyridine |
1060809-18-8 | 96% | 25mg |
893.70 | 2021-05-17 | |
| Chemenu | CM176821-1g |
4-fluoropicolinaldehyde |
1060809-18-8 | 96% | 1g |
$702 | 2022-06-14 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F189540-1g |
4-fluoropyridine-2-carbaldehyde |
1060809-18-8 | 96% | 1g |
¥4240.90 | 2023-09-02 |
4-fluoropyridine-2-carbaldehyde Suppliers
4-fluoropyridine-2-carbaldehyde Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-fluoropyridine-2-carbaldehyde
Introduction to 4-fluoropyridine-2-carbaldehyde (CAS No. 1060809-18-8)
4-fluoropyridine-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1060809-18-8, is a fluorinated heterocyclic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.
The structural motif of 4-fluoropyridine-2-carbaldehyde consists of a pyridine ring substituted with a fluorine atom at the 4-position and an aldehyde group at the 2-position. The presence of the fluorine atom introduces unique electronic and steric properties to the molecule, which can influence its reactivity, binding affinity, and metabolic stability. These characteristics make it an attractive scaffold for medicinal chemists seeking to optimize drug-like properties.
In recent years, 4-fluoropyridine-2-carbaldehyde has been extensively explored in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) and enzyme catalytic sites. Its aldehyde functionality allows for facile condensation reactions with amines, amides, and hydrazines, enabling the construction of diverse pharmacophores. This reactivity has been leveraged in the development of compounds with potential applications in oncology, immunology, and neurology.
One notable area of research involving 4-fluoropyridine-2-carbaldehyde is its utility in generating kinase inhibitors. Kinases are a family of enzymes implicated in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with various diseases, most notably cancer. By incorporating the 4-fluoropyridine-2-carbaldehyde scaffold into kinase inhibitors, researchers have developed molecules that exhibit high selectivity and potency against specific kinases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which play a critical role in inflammatory responses.
Another emerging application of 4-fluoropyridine-2-carbaldehyde is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal dysfunction and death. Recent studies have highlighted the potential role of fluorinated pyridines in modulating neurotransmitter systems and mitigating oxidative stress. Researchers have synthesized analogs of 4-fluoropyridine-2-carbaldehyde that exhibit neuroprotective effects in cellular and animal models. These findings suggest that further exploration of this scaffold could lead to novel therapeutics for treating neurodegenerative disorders.
The synthetic versatility of 4-fluoropyridine-2-carbaldehyde also extends to its incorporation into peptidomimetics and protease inhibitors. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. By using 4-fluoropyridine-2-carbaldehyde as a key building block, chemists have developed peptidomimetics with enhanced stability and bioavailability. Similarly, protease inhibitors derived from this scaffold have shown efficacy in targeting viral proteases and inflammatory enzymes.
Advances in computational chemistry have further enhanced the utility of 4-fluoropyridine-2-carbaldehyde as a drug discovery tool. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to identify novel derivatives with improved pharmacokinetic profiles. These computational approaches have accelerated the design process by predicting binding affinities and optimizing molecular interactions before experimental synthesis.
The chemical properties of 4-fluoropyridine-2-carbaldehyde also make it suitable for exploring novel synthetic methodologies. For example, transition-metal-catalyzed cross-coupling reactions have been utilized to introduce various functional groups onto the pyridine ring while preserving the aldehyde moiety. These reactions have enabled the generation of complex derivatives with tailored biological activities.
In conclusion, 4-fluoropyridine-2-carbaldehyde (CAS No. 1060809-18-8) represents a valuable scaffold in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique structural features and synthetic flexibility continue to drive innovation in drug discovery efforts aimed at addressing unmet medical needs.
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